4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-3,3-dimethylpiperazin-2-one
Overview
Description
4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-3,3-dimethylpiperazin-2-one is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its potential therapeutic applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-3,3-dimethylpiperazin-2-one involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles . The reaction conditions typically involve the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial, antifungal, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development. In the industry, it can be used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved in its mechanism of action include inhibition of bacterial cell wall synthesis, disruption of fungal cell membranes, and inhibition of viral replication .
Comparison with Similar Compounds
Similar compounds to 4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-3,3-dimethylpiperazin-2-one include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the imidazole ring with the piperazine moiety, which enhances its therapeutic potential .
Properties
IUPAC Name |
4-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-3,3-dimethylpiperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-4-29(27,28)20-23-15-18(16-24-14-12-22-19(26)21(24,2)3)25(20)13-8-11-17-9-6-5-7-10-17/h5-7,9-10,15H,4,8,11-14,16H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVROIXSXHLSBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCNC(=O)C3(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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